4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride
Description
Properties
IUPAC Name |
4-(2-oxopiperidin-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-17(15,16)10-6-4-9(5-7-10)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNKWGVRCTMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-1-piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
Medicinal Chemistry Applications
-
Synthesis of Sulfonamides :
- 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride can be used to synthesize various sulfonamide derivatives. These derivatives often exhibit enhanced pharmacological activities, including antimicrobial and anticancer properties. The reaction typically involves the nucleophilic substitution of the sulfonyl chloride with an amine or another nucleophile under basic conditions.
- Anticancer Activity :
-
Enzyme Inhibition :
- The compound has been investigated for its potential to inhibit specific enzymes, such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Studies have reported that certain derivatives exhibit selective inhibition against CA IX, making them candidates for cancer therapeutics .
Case Study 1: Anticancer Efficacy
A study explored the effects of a derivative synthesized from this compound on MDA-MB-231 breast cancer cells. The results showed a significant increase in apoptotic markers compared to control groups, suggesting that the compound can effectively induce programmed cell death in cancer cells .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of sulfonamide derivatives synthesized from this compound. The study demonstrated that certain derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives . These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles .
Comparison with Similar Compounds
Key Observations :
- The 2-oxo-piperidinyl group introduces a cyclic amide moiety, which may enhance hydrogen-bonding interactions compared to aromatic heterocycles (e.g., pyrazolyl or oxazolyl) .
- Fluorinated derivatives (e.g., 4-[(heptadecafluorononenyl)oxy]benzenesulfonyl chloride) exhibit lipophilic properties, making them suitable for materials science applications .
Physical and Chemical Properties
Melting Points :
- Pyrazolyl derivatives (e.g., 3-(1-methyl-pyrazolyl) analog) exhibit lower melting points (76.5–78.5°C) compared to phenyl-oxazolyl derivatives (130–133°C), likely due to reduced crystallinity from the flexible pyrazolyl group .
- The 2-oxo-piperidinyl group in the target compound may increase melting points due to hydrogen-bonding interactions, similar to oxazolyl derivatives .
Solubility :
Research Findings and Gaps
- Reactivity : The 2-oxo-piperidinyl group may reduce electrophilicity at the sulfonyl chloride due to electron-donating effects, contrasting with electron-withdrawing substituents (e.g., fluorinated groups) .
- Biological Activity : Piperidinyl derivatives are understudied compared to pyrazolyl or oxazolyl analogs, warranting further investigation into their enzyme inhibition or antimicrobial properties .
Biological Activity
4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10ClNO3S
- Molecular Weight : 259.71 g/mol
- Appearance : White crystalline solid
- Melting Point : 104.0-113.0 °C
The biological activity of this compound may be attributed to its ability to interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance, structure-inspired drug design has led to the identification of benzenesulfonamides as potent inhibitors of carbonic anhydrases, which are crucial for microbial survival and proliferation .
Anticancer Properties
Piperidine derivatives, including those related to this compound, have shown potential anticancer activity. In vitro studies demonstrated that certain piperidine compounds induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .
CCR3 Antagonism
Research into benzylpiperidines has revealed their role as selective antagonists for CC chemokine receptors (CCR3). This activity is significant for conditions characterized by eosinophilic inflammation, such as asthma and allergic responses . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance binding affinity and selectivity for these receptors.
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrase :
- Anticancer Activity :
- CCR3 Receptor Modulation :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via sulfonation of 4-(2-oxo-1-piperidinyl)benzene using chlorosulfonic acid, followed by purification via recrystallization in non-polar solvents. Key intermediates (e.g., 4-aminopiperidinone derivatives) are characterized using ¹H/¹³C NMR (to confirm piperidinyl ring substitution) and FT-IR (to verify sulfonyl chloride formation at ~1370 cm⁻¹ and 1170 cm⁻¹) .
- Validation : Compare retention times in HPLC against known standards (using a mobile phase of methanol/sodium acetate buffer, pH 4.6, as described in Pharmacopeial Forum protocols) .
Q. How is the purity of this compound assessed, and what impurities are commonly observed?
- Methodology :
- HPLC-UV with a C18 column (65:35 methanol:buffer, pH 4.6) detects residual solvents (e.g., methylene chloride) and hydrolyzed by-products (e.g., sulfonic acids) .
- Mass spectrometry (ESI-MS) identifies chlorinated side products (e.g., dichlorobenzene derivatives) at m/z 320–350 .
Advanced Research Questions
Q. How does the electron-withdrawing 2-oxo-piperidinyl group influence sulfonylation reactivity compared to simpler aryl sulfonyl chlorides?
- Mechanistic Insight : The 2-oxo group increases electrophilicity at the sulfur center, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the piperidinyl ring reduces efficiency in bulky substrates.
- Experimental Design :
- Compare reaction rates with 4-biphenylsulfonyl chloride (no steric hindrance) using kinetic studies (e.g., NMR monitoring of aniline sulfonylation at 25°C) .
- DFT calculations (B3LYP/6-31G*) model charge distribution at the sulfur atom to predict regioselectivity .
Q. What strategies mitigate competing hydrolysis during reactions in aqueous or protic solvents?
- Optimization Approaches :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to stabilize the sulfonyl chloride intermediate .
- Conduct reactions at low temperatures (0–5°C) and neutralize liberated HCl with weak bases (e.g., NaHCO₃) to suppress acid-catalyzed hydrolysis .
Q. How can cross-reactivity with tertiary amines be controlled in multi-step syntheses?
- Methodology :
- Protecting group strategy : Temporarily block tertiary amines with Boc groups before sulfonylation, then deprotect with TFA .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) reduce undesired sulfonamide formation by stabilizing reactive intermediates .
Data Contradiction Resolution Table
Key Takeaways for Researchers
- Synthetic Focus : Prioritize steric and electronic effects in reaction design.
- Analytical Rigor : Use orthogonal methods (HPLC, NMR, MS) to validate purity and reactivity.
- Contradiction Management : Replicate studies under standardized conditions (buffers, solvents) to isolate variables.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
